3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with a molecular formula of C17H16F3NO4 It is characterized by the presence of three methoxy groups attached to a benzene ring, a benzimidazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Benzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can yield an amine derivative .
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the benzimidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C18H16F3N3O4 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C18H16F3N3O4/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(25)22-10-4-5-11-12(8-10)24-17(23-11)18(19,20)21/h4-8H,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
QQKOIPPQKFXFST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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